Methyl 6-benzyl-2-(3,4-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
Description
Methyl 6-benzyl-2-(3,4-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a synthetic small molecule featuring a tetrahydrothieno[2,3-c]pyridine core substituted with a benzyl group at position 6, a 3,4-dimethoxybenzamido group at position 2, and a methyl ester at position 2. This compound shares structural homology with anti-inflammatory and analgesic agents such as Tinoridine Hydrochloride (2-amino-3-ethoxycarbonyl-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine hydrochloride) . Its design likely optimizes pharmacokinetic properties (e.g., solubility, bioavailability) through the 3,4-dimethoxybenzamido moiety, which may enhance receptor binding compared to simpler analogs. The hydrochloride salt improves stability and aqueous solubility for pharmacological applications .
Properties
IUPAC Name |
methyl 6-benzyl-2-[(3,4-dimethoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O5S.ClH/c1-30-19-10-9-17(13-20(19)31-2)23(28)26-24-22(25(29)32-3)18-11-12-27(15-21(18)33-24)14-16-7-5-4-6-8-16;/h4-10,13H,11-12,14-15H2,1-3H3,(H,26,28);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QESMNLKGPNMAAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)CC4=CC=CC=C4)C(=O)OC)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The tetrahydrothieno[2,3-c]pyridine scaffold is a common pharmacophore in anti-inflammatory, analgesic, and cytokine-modulating agents. Below is a detailed comparison of key analogs:
Key Findings from Structure-Activity Relationship (SAR) Studies
Core Modifications: The tetrahydrothieno[2,3-c]pyridine core is critical for maintaining conformational rigidity and receptor interaction. Replacement with benzene or nitrogen-containing heterocycles diminishes activity . Substitution at position 6 (benzyl) enhances metabolic stability by shielding the core from oxidative degradation .
Ester vs. Amide Groups: Methyl or ethyl esters at position 3 (e.g., target compound, Tinoridine) improve oral bioavailability compared to carboxylic acid derivatives. Ethyl esters may confer longer half-lives due to slower hydrolysis . The 3,4-dimethoxybenzamido group in the target compound likely enhances solubility and hydrogen-bonding interactions vs. non-polar substituents (e.g., trifluoromethyl in 7h) .
Aromatic Substitutions :
- Electron-withdrawing groups (e.g., trifluoromethyl) on the benzamido moiety (as in 7h) increase TNF-α inhibition but may reduce selectivity .
- Methoxy groups (as in the target compound) balance lipophilicity and polarity, optimizing blood-brain barrier penetration for CNS targets .
Amino Group Requirements: A free NH group at position 2 is essential for allosteric modulation of adenosine A1 receptors. Methylation or acylation of this group abolishes activity .
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